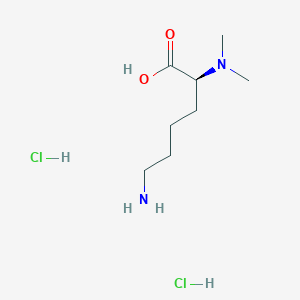
(2S)-6-amino-2-(dimethylamino)hexanoicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves the reaction of l-lysine with dimethylamine under controlled conditions. The reaction typically takes place in an aqueous solution, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein and peptide modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Hexanoic Acid: A structurally related compound with different functional groups.
Azelaic Acid: Another similar compound with distinct chemical properties and applications.
Uniqueness
(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C8H20Cl2N2O2 |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
(2S)-6-amino-2-(dimethylamino)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-10(2)7(8(11)12)5-3-4-6-9;;/h7H,3-6,9H2,1-2H3,(H,11,12);2*1H/t7-;;/m0../s1 |
InChI Key |
LKHDYIFVCQTTFO-KLXURFKVSA-N |
Isomeric SMILES |
CN(C)[C@@H](CCCCN)C(=O)O.Cl.Cl |
Canonical SMILES |
CN(C)C(CCCCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















